molecular formula C30H30S B14592389 Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]- CAS No. 61623-66-3

Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-

Cat. No.: B14592389
CAS No.: 61623-66-3
M. Wt: 422.6 g/mol
InChI Key: GIYMLPUMSLKSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-” is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a tert-butyl group and a thioether linkage to a complex aromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-” typically involves multi-step organic reactions. One common approach might include:

    Formation of the tert-butylbenzene: This can be achieved by Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Thioether Formation: The thioether linkage can be introduced by reacting the tert-butylbenzene with a thiol derivative of the complex aromatic system under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the thioether linkage, potentially leading to the formation of simpler hydrocarbons or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the aromatic system, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activity, including antimicrobial or anticancer properties.

Medicine

Industry

In industry, such compounds can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which “Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-” exerts its effects depends on its specific interactions with molecular targets. Typically, the aromatic rings and thioether linkage can interact with various enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(1,1-dimethylethyl)-4-methyl-: Similar structure but lacks the thioether linkage.

    Diphenylmethane derivatives: Compounds with similar aromatic systems but different substituents.

Uniqueness

The uniqueness of “Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-” lies in its specific combination of substituents, which can impart distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

61623-66-3

Molecular Formula

C30H30S

Molecular Weight

422.6 g/mol

IUPAC Name

1-tert-butyl-4-[(4-methylphenyl)-diphenylmethyl]sulfanylbenzene

InChI

InChI=1S/C30H30S/c1-23-15-17-27(18-16-23)30(25-11-7-5-8-12-25,26-13-9-6-10-14-26)31-28-21-19-24(20-22-28)29(2,3)4/h5-22H,1-4H3

InChI Key

GIYMLPUMSLKSRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.